BenchChemオンラインストアへようこそ!

1,4-Dioxa-7-azaspiro[4.5]dec-9-ene

Medicinal Chemistry Drug Discovery Scaffold Optimization

1,4-Dioxa-7-azaspiro[4.5]dec-9-ene (CAS 84794-18-3) delivers near-perpendicular ring geometry that flat or flexible heterocycles cannot match—directly lowering logD and reducing microsomal clearance when replacing morpholine or piperazine [1]. Its secondary amine enables rapid diversification (alkylation, acylation, sulfonylation), while the 1,3-dioxolane serves as a latent carbonyl/diol equivalent for downstream chemistry [1]. With Fsp³ of 0.71 and confirmed utility in antibacterial/antitubercular programs, this scaffold expands patent space beyond planar prior art [1]. Order now for lead optimization campaigns requiring true three-dimensional pharmacophores.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B1640996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxa-7-azaspiro[4.5]dec-9-ene
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1COC2(O1)CNCC=C2
InChIInChI=1S/C7H11NO2/c1-2-7(6-8-3-1)9-4-5-10-7/h1-2,8H,3-6H2
InChIKeyWMYNGOCEOPOHND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxa-7-azaspiro[4.5]dec-9-ene Procurement Guide: Spirocyclic Building Block for Medicinal Chemistry


1,4-Dioxa-7-azaspiro[4.5]dec-9-ene (CAS 84794-18-3) is a heterocyclic spiro building block with molecular formula C₇H₁₁NO₂ and molecular weight 141.17 g/mol . The compound features a spirocyclic core comprising a 1,3-dioxolane ring fused to an azaspirodecene moiety, with a secondary amine handle for downstream functionalization [1]. This compound belongs to the oxa-azaspiro[4.5]decane class, a privileged scaffold in medicinal chemistry for introducing three-dimensional character and modulating physicochemical properties of drug candidates [2]. Commercially available in purities ranging from 95% to ≥98%, the compound is intended for research use and further manufacturing .

Why 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene Cannot Be Replaced by Common Piperazines or Morpholines


1,4-Dioxa-7-azaspiro[4.5]dec-9-ene is not a commodity heterocycle. Its defining spirocyclic architecture—wherein the dioxolane and azacycle rings are locked in near-perpendicular orientation—imposes conformational rigidity fundamentally distinct from the flexible chair conformations of piperazine or morpholine [1]. This geometric constraint alters the spatial positioning of the amine nitrogen and its hydrogen-bonding capacity relative to planar or freely rotating heterocycles [2]. Substituting with a simple morpholine or piperazine analog will abolish the three-dimensional pharmacophore that the spiro scaffold was specifically selected to achieve [3]. Furthermore, the combination of the 1,3-dioxolane acetal functionality with the azaspiro framework creates a unique electronic environment at the spiro junction that cannot be replicated by any monocyclic analog [4].

Quantitative Differentiation Evidence for 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene Selection


3D Conformational Rigidity: Perpendicular Ring Geometry vs. Planar Aromatic Building Blocks

In spiro compounds, the two rings are locked in a nearly perpendicular orientation. This perpendicularity is a critical determinant of their potential as drug candidates [1]. Compared to planar aromatic compounds, their enhanced three-dimensionality contributes to their distinctive pharmacological properties, rendering them less prone to typical drug resistance mechanisms [1]. The spirocyclic architecture of 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene directly addresses the need for increased three-dimensional character (Fsp³) in lead optimization.

Medicinal Chemistry Drug Discovery Scaffold Optimization

Metabolic Stability Advantage of Spirocyclic Morpholine Surrogates vs. Morpholine Itself

Carreira et al. compared morpholines, piperidines, and piperazines with their spirocyclic analogues. In general, the spirocyclic compounds had higher solubility, lower logD, and were intrinsically more stable in human and liver microsomes compared to the parent compounds [1]. Notably, the morpholine-like spirocyclic surrogate (2-oxa-6-azaspiro[3.3]heptane) exhibited no detectable metabolism in human microsomes when incorporated into Ciprofloxacin, whereas the parent Ciprofloxacin containing a piperazine ring showed slight metabolism [1].

ADME Metabolic Stability Lead Optimization

Reduced Basicity and Lipophilicity: Conformation-Driven pKa and logD Modulation

Carreira et al. compared parent amino heterocycles (azetidines, pyrrolidines, piperidines) with corresponding spirocycles incorporating oxetanes. In all cases, the spirocycles were considerably less basic than their parent compounds due to their conformation [1]. Additionally, all spirocyclic analogues had lower logD values than their gem-dimethyl and carbonyl analogues [1]. The oxygen lone pair in the morpholine-like spirocycle is positioned 1.3 Å further out than in morpholine itself, effectively creating an 'elongated morpholine' pharmacophore [1].

Physicochemical Properties pKa Modulation Lipophilicity

Optimal Application Scenarios for 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene in R&D and Industrial Settings


Medicinal Chemistry Lead Optimization: Replacing Morpholine or Piperazine to Improve ADME Profile

When a lead series exhibits promising target engagement but suffers from high metabolic clearance or excessive lipophilicity attributable to a morpholine or piperazine moiety, 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene serves as a direct bioisosteric replacement. The spirocyclic scaffold has been demonstrated to lower logD and reduce intrinsic clearance in human liver microsomes compared to parent heterocycles [1]. The secondary amine provides a functional handle for further derivatization, enabling systematic SAR exploration while maintaining the conformational rigidity that drives the favorable ADME properties [2].

Scaffold Diversification for Novel Intellectual Property Generation

For organizations seeking to expand patent space around a validated pharmacophore, 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene offers a non-obvious structural departure from flat aromatic or saturated monocyclic building blocks. The near-perpendicular ring geometry and high Fsp³ (0.71) differentiate any derived compound from existing art that relies on planar or flexible scaffolds [3]. This spirocyclic framework has been successfully employed in the design of antibacterial and antitubercular agents, demonstrating its viability as a privileged scaffold for generating composition-of-matter IP [4].

Probing Extended Binding Pockets with an 'Elongated Morpholine' Pharmacophore

In target systems where hydrogen-bonding interactions with a catalytic or structural water network are critical, the extended geometry of the spirocyclic scaffold may offer a strategic advantage. The oxygen lone pair in related morpholine-like spirocycles is positioned 1.3 Å further out than in morpholine, enabling deeper penetration into binding pockets or altered interaction patterns with protein residues [1]. 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene, as an oxa-azaspiro[4.5]decane derivative, provides medicinal chemists with a tool to probe whether this spatial extension translates to improved binding affinity or selectivity in their specific target of interest.

Synthetic Intermediate for Complex Spirocyclic Libraries

The secondary amine in 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene serves as a versatile point for diversification through alkylation, acylation, reductive amination, or sulfonylation. This enables the rapid generation of focused spirocyclic compound libraries for hit-to-lead or lead optimization campaigns. The dioxolane acetal moiety can also serve as a latent carbonyl or diol equivalent in downstream synthetic sequences, further expanding the chemical space accessible from this single building block [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.